molecular formula C15H12O4 B10817928 s-Dihydrodaidzein

s-Dihydrodaidzein

Cat. No.: B10817928
M. Wt: 256.25 g/mol
InChI Key: JHYXBPPMXZIHKG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

s-Dihydrodaidzein is a metabolite derived from the isoflavone daidzein, which is commonly found in soy products. This compound is produced by the action of gut microbiota and plays a significant role in the biosynthesis of (S)-equol, a compound with high estrogen-like activity. This compound is of interest due to its potential health benefits and its role in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Dihydrodaidzein typically involves the reduction of daidzein. This can be achieved using daidzein reductase enzymes, which convert daidzein to this compound under specific conditions. For instance, recombinant Escherichia coli strains expressing daidzein reductase can be used to produce this compound efficiently .

Industrial Production Methods

Industrial production of this compound often involves the use of engineered microbial systems. These systems are designed to optimize the yield and purity of the compound. For example, the use of engineered Clostridium species has been reported to enhance the production of this compound by optimizing the expression of relevant enzymes and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

s-Dihydrodaidzein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

s-Dihydrodaidzein has several applications in scientific research:

Mechanism of Action

s-Dihydrodaidzein exerts its effects primarily through its conversion to (S)-equol. This conversion involves several enzymatic steps, with dihydrodaidzein reductase playing a key role. The resulting (S)-equol binds to estrogen receptors, particularly the type β estrogen receptor, and mimics the effects of estrogen in the body. This mechanism is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

s-Dihydrodaidzein is similar to other isoflavone metabolites such as:

Compared to these compounds, this compound is unique due to its specific role in the biosynthesis of (S)-equol and its reversible conversion back to daidzein under certain conditions .

Properties

IUPAC Name

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYXBPPMXZIHKG-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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